molecular formula C8H13N3O B1518824 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol CAS No. 884343-12-8

2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol

Cat. No.: B1518824
CAS No.: 884343-12-8
M. Wt: 167.21 g/mol
InChI Key: XHAHWJKEJRHFHD-UHFFFAOYSA-N
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Description

2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The hydroxyl and amino groups present in the molecule could potentially act as nucleophiles, attacking electrophilic sites on target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.

Biological Activity

2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol, also known by its CAS number 884343-12-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8_8H13_{13}N3_3O, with a molecular weight of 167.21 g/mol. The compound features a pyridine ring, which is known for its biological activity in various contexts.

PropertyValue
Molecular FormulaC8_8H13_{13}N3_3O
Molecular Weight167.21 g/mol
CAS Number884343-12-8
IUPAC Name2-[(6-Aminopyridin-3-yl)(methyl)amino]ethanol

Research indicates that compounds with similar structures to this compound can act as inhibitors of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. MPO has been linked to various inflammatory diseases, including cardiovascular conditions . The inhibition of MPO can lead to reduced oxidative damage and improved vascular function.

Inhibition of Myeloperoxidase

In a study focusing on aminopyridines as MPO inhibitors, it was found that compounds with similar structures effectively inhibited MPO activity in vitro and in vivo. This suggests that this compound may exhibit similar inhibitory effects, potentially making it useful in treating inflammatory diseases .

Case Study: Myeloperoxidase Inhibition

A notable study evaluated the effects of a related aminopyridine compound on myeloperoxidase activity in human plasma and rat models. The results indicated that these compounds could significantly reduce MPO activity, thereby mitigating inflammation-related damage . This supports the hypothesis that this compound could be beneficial in inflammatory conditions.

Antitumor Potential

Research into related nitrogen-containing compounds revealed their ability to induce cytotoxicity in several cancer cell lines. For example, one study found that certain aminopyridine derivatives exhibited remarkable cytotoxicity against five cancer cell lines, suggesting a potential pathway for further exploration regarding the antitumor efficacy of this compound .

Properties

IUPAC Name

2-[(6-aminopyridin-3-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11(4-5-12)7-2-3-8(9)10-6-7/h2-3,6,12H,4-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHWJKEJRHFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884343-12-8
Record name 2-[(6-aminopyridin-3-yl)(methyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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